molecular formula C8H4BrNO2S B3240572 2-Bromo-benzothiazole-4-carboxylic acid CAS No. 1440526-47-5

2-Bromo-benzothiazole-4-carboxylic acid

Cat. No. B3240572
CAS RN: 1440526-47-5
M. Wt: 258.09 g/mol
InChI Key: WPSKSNGSLUOGEC-UHFFFAOYSA-N
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Description

2-Bromo-benzothiazole-4-carboxylic acid is a chemical compound with the molecular formula C4H2BrNO2S and a molecular weight of 208.03 .


Synthesis Analysis

The synthesis of 2-Bromo-benzothiazole-4-carboxylic acid involves a reaction of ethyl 2-bromothiazole-4-carboxylate in methanol, which is then acidified with 1.5 N HCl to pH 4-5. The solid precipitate is then filtered and dried to yield 2-bromothiazole-4-carboxylic acid . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 2-Bromo-benzothiazole-4-carboxylic acid consists of a benzothiazole ring substituted with a bromine atom at the 2-position and a carboxylic acid group at the 4-position .


Chemical Reactions Analysis

Benzothiazoles, including 2-Bromo-benzothiazole-4-carboxylic acid, can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light . Other reactions include condensation of 2-aminothiophenol with aldehydes or ketones, cyclization of thioamide, and reactions with carbon dioxide .

Mechanism of Action

While the specific mechanism of action for 2-Bromo-benzothiazole-4-carboxylic acid is not mentioned in the retrieved papers, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others .

Safety and Hazards

The specific safety and hazards information for 2-Bromo-benzothiazole-4-carboxylic acid is not provided in the retrieved papers .

Future Directions

Benzothiazoles, including 2-Bromo-benzothiazole-4-carboxylic acid, have played an important role in the field of biochemistry and medicinal chemistry due to their wide range of biological activities and medicinal applications . Future research could focus on developing novel antibiotics to control resistance problems, as benzothiazole derivatives are of great interest due to their wide range of biological activities . Additionally, the development of synthetic processes is one of the most significant problems facing researchers .

properties

IUPAC Name

2-bromo-1,3-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSKSNGSLUOGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275178
Record name 4-Benzothiazolecarboxylic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-benzothiazole-4-carboxylic acid

CAS RN

1440526-47-5
Record name 4-Benzothiazolecarboxylic acid, 2-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440526-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzothiazolecarboxylic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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